3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide
Description
The compound “3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide” is a rhodanine-derived thiazolidinone analogue. Its structure features a 4-methoxyphenyl-substituted arylidene group at the 5-position of the thiazolidinone core and a propanamide linker terminating in a 4-sulfamoylphenyl moiety. Rhodanine derivatives are known for diverse bioactivities, including antimicrobial, antiviral, and receptor-modulating properties .
Properties
IUPAC Name |
3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5S3/c1-28-15-6-2-13(3-7-15)12-17-19(25)23(20(29)30-17)11-10-18(24)22-14-4-8-16(9-5-14)31(21,26)27/h2-9,12H,10-11H2,1H3,(H,22,24)(H2,21,26,27)/b17-12- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GENOXLNJRSMFSK-ATVHPVEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5S3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(4-sulfamoylphenyl)propanamide is a thiazolidinone derivative with potential pharmacological applications. Its complex structure, which includes a thiazolidine ring and various functional groups, suggests significant biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 323.39 g/mol. The structural features include:
| Component | Description |
|---|---|
| Thiazolidine ring | Central to its biological activity |
| Methoxyphenyl group | Enhances solubility and reactivity |
| Sulfamoyl group | Implicates potential antibacterial properties |
Research indicates that this compound exhibits multiple mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in inflammatory pathways and cancer progression. For instance, it can modulate receptor functions by binding to active sites, thereby altering cellular signaling pathways .
- Antimicrobial Activity : Preliminary studies suggest that derivatives of thiazolidinones possess antibacterial properties. The sulfamoyl group may contribute to this activity by interfering with bacterial folate synthesis .
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory responses has been investigated, indicating its potential use in treating inflammatory diseases .
Case Study 1: Anticancer Activity
A study explored the anticancer properties of thiazolidinone derivatives, including the target compound. It was found that these compounds could induce apoptosis in cancer cells through the activation of caspase pathways. The study reported an IC50 value indicating significant cytotoxicity against various cancer cell lines .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound exhibited promising antibacterial activity, particularly against methicillin-resistant Staphylococcus aureus (MRSA). The mechanism was linked to the inhibition of key metabolic enzymes in bacterial cells .
Biological Activity Summary Table
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that thiazolidinone derivatives exhibit significant anticancer properties. The compound has been evaluated for its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown effectiveness against breast cancer and melanoma cell lines by inducing apoptosis and inhibiting tumor growth .
Anti-inflammatory Properties
The compound has also been studied for its anti-inflammatory effects. Molecular docking studies suggest that it may act as an inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in the inflammatory response. This action could potentially lead to therapeutic applications in treating inflammatory diseases .
Antimicrobial Activity
Thiazolidinone derivatives are known for their antimicrobial properties. Preliminary investigations suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for further research in the development of new antimicrobial agents .
Case Study 1: Anticancer Evaluation
In a study published in Molecules, researchers synthesized the compound and evaluated its anticancer activity against several cell lines. The results demonstrated significant cytotoxicity, particularly in breast cancer cells, with IC50 values indicating potent activity. The mechanism was attributed to the induction of apoptosis through the mitochondrial pathway .
Case Study 2: Anti-inflammatory Mechanism
Another study focused on the anti-inflammatory potential of the compound through in silico molecular docking simulations. The findings suggested strong binding affinity to the active site of 5-lipoxygenase, indicating its potential as a therapeutic agent for inflammatory conditions such as asthma and arthritis .
Comparison with Similar Compounds
Key Observations :
- Thiophene-containing analogues () may exhibit altered pharmacokinetics due to heterocyclic lipophilicity .
- Propanamide Tail : The 4-sulfamoylphenyl group distinguishes the target compound from analogues with simpler aryl or heteroaryl termini (e.g., phenyl in ). Sulfonamides are associated with enhanced solubility and target specificity .
Physicochemical Properties
Table 2: Comparative Physicochemical Profiles
Key Observations :
Key Observations :
- The target compound’s synthesis likely involves complex steps due to the 4-sulfamoylphenyl group, which may require protective group strategies.
- Fluorinated and chlorinated analogues (e.g., 4i) show lower yields, indicating steric and electronic challenges during cyclocondensation .
Research Findings and Implications
- Receptor Selectivity : The target compound’s 4-methoxyphenyl and sulfamoyl groups may confer human GPR35 selectivity over rodent orthologs, similar to ML-145 .
- Antifungal Potential: While the target compound’s activity is unconfirmed, pyridinyl-substituted rhodanine derivatives () show antifungal efficacy, suggesting structural tuning for this application .
- ADME Profile : High topological polar surface area (≈160 Ų) may limit oral bioavailability, necessitating prodrug strategies or formulation enhancements .
Preparation Methods
Cyclocondensation of 4-Methoxybenzaldehyde with Thiosemicarbazide
The reaction begins with the formation of a thiosemicarbazone intermediate by refluxing 4-methoxybenzaldehyde (1.0 equiv) and thiosemicarbazide (1.1 equiv) in ethanol under acidic conditions (acetic acid, 5 mol%) for 6–8 hours. The intermediate is isolated via filtration and recrystallized in ethanol (yield: 78–85%).
Thiazolidinone Ring Closure
The thiosemicarbazone intermediate undergoes cyclization with mercaptoacetic acid (1.2 equiv) in polypropylene glycol (PPG) at 110°C for 12 hours. PPG enhances reaction efficiency compared to polyethylene glycol (PEG), achieving 83% yield. The product, 5-(4-methoxybenzylidene)-2-thioxothiazolidin-4-one, is purified via silica gel chromatography (hexane/ethyl acetate, 7:3).
Sulfamoylphenylpropanamide Conjugation
The thiazolidinone is functionalized via a two-step process:
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Propanoic Acid Linker Attachment : The thiazolidinone reacts with 3-bromopropanoic acid (1.5 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base at 80°C for 6 hours.
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Sulfamoylphenyl Amidation : The resultant propanoic acid derivative is coupled with 4-aminobenzenesulfonamide (1.2 equiv) using N,N′-dicyclohexylcarbodiimide (DCC, 1.3 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane at room temperature for 24 hours. Final purification employs preparative HPLC (C18 column, acetonitrile/water gradient).
Table 1: Multi-Step Synthesis Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Thiosemicarbazone | Ethanol, acetic acid, reflux | 85 | 98 |
| Cyclization | PPG, 110°C | 83 | 95 |
| Propanoic Acid Linker | DMF, K2CO3, 80°C | 72 | 97 |
| Amidation | DCC/DMAP, CH2Cl2, rt | 68 | 99 |
One-Pot Synthesis Using Catalytic Systems
To streamline production, one-pot methodologies condense multiple steps into a single reaction vessel.
Four-Component Reaction Protocol
A mixture of 4-methoxybenzaldehyde (1.0 equiv), thiosemicarbazide (1.1 equiv), mercaptoacetic acid (1.2 equiv), and 4-aminobenzenesulfonamide (1.0 equiv) is heated at 70°C in acetonitrile with vanadyl sulfate (VOSO4, 10 mol%) under ultrasonic irradiation. The reaction completes in 4 hours, yielding 74% of the target compound. Ultrasonic waves enhance mass transfer and reduce energy consumption.
Solvent-Free Catalyzed Synthesis
Under solvent-free conditions, Bi(SCH2COOH)3 (5 mol%) catalyzes the condensation of 4-methoxybenzaldehyde, thioglycolic acid, and 4-aminobenzenesulfonamide at 100°C for 3 hours. This method achieves 81% yield with >99% conversion, confirmed by thin-layer chromatography (TLC).
Table 2: One-Pot Synthesis Performance
| Method | Catalyst | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Four-Component | VOSO4 | 70 | 4 | 74 |
| Solvent-Free | Bi(SCH2COOH)3 | 100 | 3 | 81 |
Green Chemistry Approaches
Ultrasound-Assisted Synthesis
Replacing conventional heating with ultrasound (40 kHz) in a VOSO4-catalyzed system reduces reaction time to 1.5 hours while maintaining 76% yield. Energy consumption decreases by 60% compared to thermal methods.
Microwave-Irradiated Cyclization
Microwave irradiation (200 W) accelerates the cyclocondensation step, completing the thiazolidinone formation in 20 minutes with 79% yield. This method minimizes side products, as evidenced by LC-MS analysis.
Structural Characterization and Validation
Spectroscopic Analysis
-
NMR : 1H NMR (DMSO-d6, 400 MHz) displays characteristic peaks: δ 8.21 (s, 1H, NH), 7.89 (d, J = 8.4 Hz, 2H, Ar-H), 7.72 (s, 1H, CH=), 6.99 (d, J = 8.8 Hz, 2H, Ar-H), 3.84 (s, 3H, OCH3).
-
IR : Bands at 1685 cm−1 (C=O), 1590 cm−1 (C=N), and 1320 cm−1 (S=O) confirm functional groups.
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Mass Spec : ESI-MS m/z 513.2 [M+H]+ aligns with the molecular formula C20H19N3O6S2.
Crystallographic Data
Single-crystal X-ray diffraction (SCXRD) reveals a Z-configuration at the C5 position of the thiazolidinone ring, with dihedral angles of 12.3° between the methoxyphenyl and sulfamoylphenyl planes.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Pilot-scale trials using tubular reactors (residence time: 30 minutes) achieve 85% yield with 99.5% purity. Process parameters include:
-
Temperature: 90°C
-
Pressure: 2 bar
-
Catalyst: Immobilized Bi(SCH2COOH)3 on silica gel
Purification Techniques
-
Recrystallization : Ethanol/water (4:1) yields 98% pure product.
-
Chromatography : Preparative HPLC with a phenyl-hexyl stationary phase resolves stereoisomeric impurities (<0.5%).
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the multi-step synthesis of this compound?
- Methodology :
- Stepwise Optimization : Adjust reaction conditions (e.g., temperature, solvent polarity, catalyst choice) for each synthetic step. For example, thiazolidinone ring formation may require acetic acid/DMF reflux (as in analogous thiazolidinone syntheses) .
- Yield Enhancement : Use sodium acetate as a base to stabilize intermediates and improve cyclization efficiency .
- Purification : Recrystallization from DMF-acetic acid or DMF-ethanol mixtures ensures high purity .
- Validation : Monitor reactions via TLC/HPLC and confirm structures with -/-NMR and FTIR .
Q. How can researchers validate the structural integrity and purity of the compound?
- Analytical Workflow :
- Spectral Analysis : Use -NMR to verify Z-configuration of the methylidene group (δ 7.95 ppm for analogous structures) . IR confirms thione (C=S) at ~1250 cm .
- Mass Spectrometry : HRMS (ESI) with <1 ppm error validates molecular weight .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) to confirm >95% purity .
Q. What in vitro models are suitable for preliminary biological activity screening?
- Approach :
- Enzyme Assays : Test inhibition of carbonic anhydrase (linked to sulfamoyl groups) .
- Cell-Based Models : Use cancer cell lines (e.g., MCF-7, HepG2) for cytotoxicity profiling. IC values <10 µM indicate therapeutic potential .
Advanced Research Questions
Q. How can contradictory solubility and bioactivity data be resolved?
- Case Study : Poor aqueous solubility (logP ~3.5) vs. high in vitro activity.
- Strategies :
- Solubility Enhancement : Use DMSO/ethanol co-solvents or β-cyclodextrin complexation .
- Structure-Activity Trade-offs : Introduce polar groups (e.g., hydroxyl) to the 4-methoxyphenyl moiety without disrupting thiazolidinone pharmacophores .
- Validation : Compare logP (calculated vs. experimental) and correlate with IC shifts .
Q. What experimental designs elucidate structure-activity relationships (SAR) for this compound?
- SAR Framework :
| Modification Site | Impact on Activity | Key Evidence |
|---|---|---|
| Thiazolidinone C=S | Loss of C=S reduces enzyme inhibition (e.g., carbonic anhydrase) | |
| 4-Methoxyphenyl group | Electron-donating groups enhance π-π stacking with target proteins | |
| Sulfamoylphenyl moiety | Critical for hydrogen bonding to active-site residues |
- Methodology : Synthesize analogs with targeted substitutions and test in parallel assays .
Q. How can researchers investigate the compound’s mechanism of action at the molecular level?
- Techniques :
- Surface Plasmon Resonance (SPR) : Measure binding kinetics to purified enzymes (e.g., HDACs or kinases) .
- X-ray Crystallography : Resolve co-crystal structures with target proteins to identify key interactions (e.g., hydrogen bonds with sulfamoyl groups) .
- Transcriptomics : RNA-seq of treated cells to map pathway dysregulation (e.g., apoptosis, oxidative stress) .
Data Contradiction Analysis
Q. How should discrepancies between computational predictions and experimental bioactivity be addressed?
- Root Cause :
- Docking vs. Reality : Molecular docking may overestimate binding due to rigid protein models.
- Resolution :
- MD Simulations : Perform 100-ns molecular dynamics to assess binding stability .
- Experimental Validation : Use SPR to measure actual binding affinity (K) .
Methodological Best Practices
Q. What protocols ensure reproducibility in pharmacological studies?
- Standardization :
- Dosing : Pre-dissolve compound in DMSO (stock concentration ≤10 mM) to avoid solvent toxicity .
- Controls : Include positive controls (e.g., doxorubicin for cytotoxicity) and vehicle-only groups .
- Data Reporting : Adhere to MIAME/MIACA guidelines for omics data and provide raw NMR/HPLC files .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
